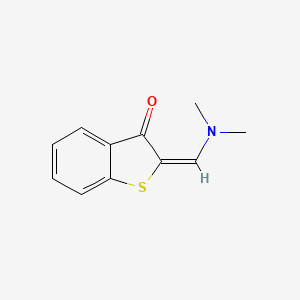
(2E)-2-(dimethylaminomethylidene)-1-benzothiophen-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-[(DIMETHYLAMINO)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is a chemical compound known for its unique structure and reactivity It belongs to the class of enaminones, which are compounds containing both an enamine and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(DIMETHYLAMINO)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE typically involves the reaction of 2,3-dihydro-1-benzothiophen-3-one with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the enaminone structure. The reaction is conducted at elevated temperatures, often around 80-100°C, to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-2-[(DIMETHYLAMINO)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the enaminone to its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often require the presence of a strong base or acid to facilitate the nucleophilic attack .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted derivatives of the original compound.
Applications De Recherche Scientifique
(2E)-2-[(DIMETHYLAMINO)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound exhibits biological activities, making it a potential candidate for drug discovery and development.
Medicine: Research has shown that derivatives of this compound may have therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2E)-2-[(DIMETHYLAMINO)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE involves its interaction with specific molecular targets and pathways. The enaminone structure allows it to act as a nucleophile or electrophile in various reactions, facilitating the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylenamino Ketones: These compounds share a similar enaminone structure and exhibit comparable reactivity and biological activities.
Benzothiophene Derivatives: Compounds containing the benzothiophene core structure also show similar chemical properties and applications.
Uniqueness
What sets (2E)-2-[(DIMETHYLAMINO)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE apart is its specific combination of the enaminone and benzothiophene structures, which imparts unique reactivity and biological properties. This makes it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C11H11NOS |
|---|---|
Poids moléculaire |
205.28 g/mol |
Nom IUPAC |
(2E)-2-(dimethylaminomethylidene)-1-benzothiophen-3-one |
InChI |
InChI=1S/C11H11NOS/c1-12(2)7-10-11(13)8-5-3-4-6-9(8)14-10/h3-7H,1-2H3/b10-7+ |
Clé InChI |
KBSMWUKOZQJXOO-JXMROGBWSA-N |
SMILES isomérique |
CN(C)/C=C/1\C(=O)C2=CC=CC=C2S1 |
SMILES canonique |
CN(C)C=C1C(=O)C2=CC=CC=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Phenyl-6-{5-[3-(trifluoromethyl)phenyl]furan-2-YL}-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole](/img/structure/B15027024.png)
![ethyl 5-(4-tert-butylphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15027026.png)
![methyl [7-bromo-5-(2-chlorophenyl)-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-1-yl]acetate](/img/structure/B15027030.png)
![6-ethyl-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B15027036.png)
![1-Benzyl-1-(1,4-dioxaspiro[4.11]hexadec-2-ylmethyl)piperidinium](/img/structure/B15027042.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N'-[(E)-thiophen-3-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15027046.png)
![5-[(2,3,4,5,6-pentafluorophenoxy)methyl]-N-(4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B15027051.png)
![4-[(2-ethoxyphenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol](/img/structure/B15027052.png)
![(5Z)-2-(3,4-dimethoxyphenyl)-5-[(5-methyl-2-furyl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15027072.png)
![2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B15027074.png)
![2-[2-bromo-4-(propan-2-yl)phenoxy]-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B15027079.png)
![(2E)-2-cyano-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B15027091.png)
![(5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15027093.png)
![7-Fluoro-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15027109.png)
